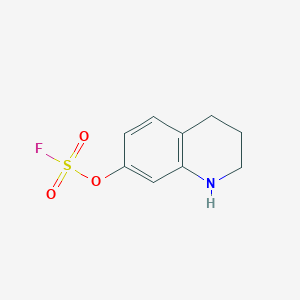
7-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline is a versatile chemical compound with a unique structure that makes it suitable for various applications in scientific research. This compound is particularly notable for its potential in drug discovery, organic synthesis, and material science exploration.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline typically involves the fluorosulfonylation of 1,2,3,4-tetrahydroquinoline. This process can be achieved through various methods, including:
Reduction or Oxidation Followed by Cyclization: This method involves the reduction or oxidation of precursor compounds followed by cyclization to form the tetrahydroquinoline core.
Electrocatalytic Hydrogenation: Using a fluorine-modified cobalt catalyst, quinolines can be hydrogenated with water to produce 1,2,3,4-tetrahydroquinolines with high selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using efficient and sustainable methods such as domino reactions, which offer excellent atom economy and high selectivity .
化学反应分析
Types of Reactions: 7-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce various tetrahydroquinoline analogs .
科学研究应用
7-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly for targeting neurodegenerative disorders.
Industry: Utilized in material science for the development of new materials with unique properties.
作用机制
The mechanism of action of 7-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: An important structural motif in various natural products and therapeutic lead compounds.
2,3-Dihydro-4(1H)-quinolinone: A derivative of tetrahydroquinoline with potential biological activities.
4(1H)-Quinolinone: Another derivative with diverse applications in medicinal chemistry.
Uniqueness: 7-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline is unique due to its fluorosulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functionalization and reactivity.
属性
IUPAC Name |
7-fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3S/c10-15(12,13)14-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIDQNNXAFZQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)OS(=O)(=O)F)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














